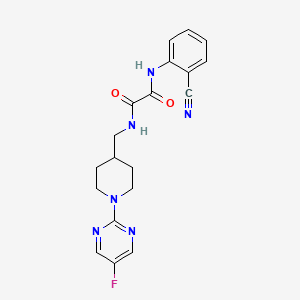
N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H19FN6O2 and its molecular weight is 382.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N1-(2-cyanophenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and relevant case studies that highlight its efficacy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process generally includes:
- Formation of Intermediates : The initial reaction involves the coupling of 2-cyanophenylamine with oxalyl chloride to form an isocyanate intermediate.
- Final Coupling : This intermediate is then reacted with 1-(5-fluoropyrimidin-2-yl)piperidin-4-ylmethylamine under controlled conditions to yield the final oxalamide compound.
The biological activity of this compound may be attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the piperidine and pyrimidine moieties suggests potential interactions with various biological pathways, particularly those involved in cell signaling and metabolic processes.
Key Mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes critical for viral entry, such as HIV's gp120-CD4 interaction, indicating a potential for antiviral activity .
- Receptor Modulation : The structure may allow binding to specific receptors, altering their activity and leading to various biological effects.
Biological Activity
Research indicates that compounds with similar structures exhibit significant biological activities:
- Antiviral Activity : Compounds analogous to this compound have demonstrated potent inhibition against HIV entry by blocking the interaction between viral proteins and host cell receptors .
- Cytotoxicity Studies : In vitro studies on related oxalamides have shown varying degrees of cytotoxicity against cancer cell lines, suggesting a potential role in cancer therapeutics.
- Pharmacological Profiling : A systematic study revealed that similar compounds can exhibit low micromolar activity against viral infections without affecting other stages of the viral life cycle, indicating specificity in their action .
Case Study 1: HIV Entry Inhibition
A study conducted on NBD compounds (structurally similar to this compound) demonstrated their ability to inhibit HIV entry effectively. These compounds were found to prevent the binding of gp120 to CD4 receptors, thereby blocking viral entry into host cells .
Case Study 2: Anticancer Activity
Research involving oxalamides has indicated potential anticancer properties through mechanisms involving apoptosis induction in cancer cell lines. These findings suggest that modifications on the oxalamide structure can enhance selectivity and potency against specific cancer types.
Data Tables
属性
IUPAC Name |
N'-(2-cyanophenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN6O2/c20-15-11-23-19(24-12-15)26-7-5-13(6-8-26)10-22-17(27)18(28)25-16-4-2-1-3-14(16)9-21/h1-4,11-13H,5-8,10H2,(H,22,27)(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAWKVYNYWWMACQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=CC=CC=C2C#N)C3=NC=C(C=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














